molecular formula C10H21Cl3Si B8065550 10,10,10-Trichlorodecylsilane

10,10,10-Trichlorodecylsilane

Cat. No.: B8065550
M. Wt: 275.7 g/mol
InChI Key: VCSAVFDFFDYPLK-UHFFFAOYSA-N
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Description

10,10,10-Trichlorodecylsilane is an organosilicon compound characterized by a decyl (10-carbon) chain bonded to a silicon atom with three chlorine substituents. Its molecular formula is C₁₀H₂₁Cl₃Si, and it is primarily used in surface modification, polymer chemistry, and as a precursor for synthesizing siloxanes. The trichlorosilane group (-SiCl₃) renders it highly reactive toward hydrolysis, enabling covalent bonding with hydroxylated surfaces (e.g., glass, metals) .

Properties

IUPAC Name

10,10,10-trichlorodecylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Cl3Si/c11-10(12,13)8-6-4-2-1-3-5-7-9-14/h1-9H2,14H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSAVFDFFDYPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(Cl)(Cl)Cl)CCCC[SiH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 10,10,10-Trichlorodecylsilane can be synthesized through the reaction of decyl alcohol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction is as follows:

C10H21OH+SiHCl3C10H21SiCl3+H2\text{C10H21OH} + \text{SiHCl3} \rightarrow \text{C10H21SiCl3} + \text{H2} C10H21OH+SiHCl3→C10H21SiCl3+H2

The reaction is carried out at elevated temperatures, usually around 100-150°C, and under an inert atmosphere to avoid moisture .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors is common to ensure consistent product quality and yield. The final product is purified through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

    Hydrolysis: this compound readily undergoes hydrolysis in the presence of water, forming decylsilanetriol and hydrochloric acid.

C10H21SiCl3+3H2OC10H21Si(OH)3+3HCl\text{C10H21SiCl3} + 3\text{H2O} \rightarrow \text{C10H21Si(OH)3} + 3\text{HCl} C10H21SiCl3+3H2O→C10H21Si(OH)3+3HCl

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Decylsilanetriol and hydrochloric acid.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

    Condensation: Siloxane polymers.

Scientific Research Applications

10,10,10-Trichlorodecylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between different materials.

    Biology: Employed in the functionalization of biomolecules and surfaces for biosensor applications.

    Medicine: Utilized in drug delivery systems to improve the stability and bioavailability of therapeutic agents.

    Industry: Applied in the production of silicone-based materials, coatings, and sealants

Mechanism of Action

The primary mechanism of action of 10,10,10-Trichlorodecylsilane involves the formation of strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the creation of robust interfaces. This property is particularly useful in enhancing the durability and performance of composite materials .

Comparison with Similar Compounds

Trichloro(chloromethyl)silane (CCl₃SiCH₂Cl)

  • Structural Differences : Features a chloromethyl (-CH₂Cl) group instead of a decyl chain, resulting in a smaller molecular size and higher electrophilicity.
  • Reactivity : The chloromethyl group enhances susceptibility to nucleophilic substitution, making it more reactive in crosslinking reactions compared to 10,10,10-Trichlorodecylsilane.
  • Applications : Primarily used in silicone resin synthesis and as a coupling agent for hydrophilic substrates .
Property This compound Trichloro(chloromethyl)silane
Molecular Formula C₁₀H₂₁Cl₃Si CH₂ClSiCl₃
Molecular Weight (g/mol) ~283.7 ~183.5
Hydrolysis Rate Moderate High
Thermal Stability High (decomposes >200°C) Moderate (decomposes ~150°C)

Dichlorodi-n-dodecylsilane (C₁₂H₂₅)₂SiCl₂

  • Structural Differences : Contains two dodecyl chains and two chlorine atoms on silicon, reducing electrophilicity compared to trichlorosilanes.
  • Reactivity : Less reactive toward hydrolysis due to fewer chlorine substituents. Forms stable siloxane networks slowly, favoring controlled polymerization.
  • Applications : Utilized in lubricants and hydrophobic coatings where gradual curing is advantageous .
Property This compound Dichlorodi-n-dodecylsilane
Chlorine Substituents 3 2
Hydrolytic Reactivity High Low
Surface Affinity Strong (for hydrophilic) Moderate (for hydrophobic)

Benzyltrichlorosilane (C₆H₅CH₂SiCl₃)

  • Structural Differences : A benzyl group replaces the decyl chain, introducing aromaticity and steric hindrance.
  • Reactivity : Slower hydrolysis due to steric effects but forms stable aryl-siloxane bonds.
  • Applications : Preferred in high-temperature-resistant materials and electronic encapsulants .

Key Research Findings

  • Hydrolysis Kinetics : this compound exhibits faster hydrolysis than dichlorosilanes but slower than chloromethyl-substituted analogs due to its long alkyl chain reducing water accessibility .
  • Thermal Behavior : Decomposes at ~200°C, releasing HCl and forming siloxane oligomers. This property is critical for its use in heat-resistant coatings .
  • Toxicity Profile : Less volatile than smaller trichlorosilanes (e.g., trichloro(chloromethyl)silane), reducing inhalation risks but requiring handling precautions due to corrosive byproducts .

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